molecular formula C21H21ClF3N7 B11177394 N-(4-chlorophenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine

N-(4-chlorophenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11177394
M. Wt: 463.9 g/mol
InChI Key: QZCVDTACEHGVLE-UHFFFAOYSA-N
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Description

N2-(4-Chlorophenyl)-6-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with chlorophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Chlorophenyl)-6-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The chlorophenyl and trifluoromethylphenyl groups are introduced via nucleophilic substitution reactions.

    Piperazine Introduction: The piperazine moiety is incorporated through a nucleophilic substitution reaction with the triazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the triazine core or the aromatic rings.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: Due to its structural complexity, the compound is investigated for potential pharmacological activities, including as an anti-cancer or anti-inflammatory agent.

Medicine

    Therapeutics: Research is ongoing to explore its efficacy in treating various diseases.

Industry

    Materials Science: The compound is studied for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N2-(4-Chlorophenyl)-6-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazine core and the substituted aromatic rings play crucial roles in binding to these targets, thereby modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A related compound with a similar piperazine moiety.

    Triazine Derivatives: Other triazine-based compounds with varying substituents.

Uniqueness

N2-(4-Chlorophenyl)-6-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine is unique due to the specific combination of chlorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21ClF3N7

Molecular Weight

463.9 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21ClF3N7/c22-15-4-6-16(7-5-15)27-20-29-18(28-19(26)30-20)13-31-8-10-32(11-9-31)17-3-1-2-14(12-17)21(23,24)25/h1-7,12H,8-11,13H2,(H3,26,27,28,29,30)

InChI Key

QZCVDTACEHGVLE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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